Superior Electron Mobility in OFETs vs. PCBM
In a direct head-to-head comparison using identical device fabrication with a polydimethylsiloxane (PDMS) stamp, C60MC12-based thin-film transistors (TFTs) demonstrated a significantly higher electron mobility compared to [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) TFTs. The best mobility for C60MC12 was 0.39 cm²/(V·s), while the best mobility for PCBM was 0.12 cm²/(V·s) [1]. This represents a 225% improvement in charge transport for C60MC12.
| Evidence Dimension | Electron mobility in stamped n-channel organic TFTs |
|---|---|
| Target Compound Data | 0.39 cm²/(V·s) |
| Comparator Or Baseline | PCBM: 0.12 cm²/(V·s) |
| Quantified Difference | +0.27 cm²/(V·s) (225% increase) |
| Conditions | Polydimethylsiloxane (PDMS) stamp-printed TFTs on SiO₂ gate insulator |
Why This Matters
Higher electron mobility directly translates to faster switching speeds and higher drive currents in transistors, a critical performance metric for selecting the active layer material in printed electronics.
- [1] Horii Y, Azumi R, Konishi H, Yase K, Chikamatsu M, Kitagawa M, Ikawa M. Soluble Fullerene-Based n-Channel Organic Thin-Film Transistors Printed by Using a Polydimethylsiloxane Stamp. ACS Appl. Mater. Interfaces. 2011;3(3):836-841. doi:10.1021/am101191g. View Source
